molecular formula C17H15NO3 B13943177 N-(Fluoren-4-yl)acetohydroxamic acetate CAS No. 55080-20-1

N-(Fluoren-4-yl)acetohydroxamic acetate

Cat. No.: B13943177
CAS No.: 55080-20-1
M. Wt: 281.30 g/mol
InChI Key: PMEVOEINURJXEL-UHFFFAOYSA-N
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Description

N-(Fluoren-4-yl)acetohydroxamic acetate is a chemical compound that belongs to the class of fluorenylhydroxamic acids. These compounds are known for their unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a fluorenyl group attached to an acetohydroxamic acid moiety, which is further esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Fluoren-4-yl)acetohydroxamic acetate typically involves the partial catalytic reduction of the corresponding nitrofluorenes. The nitrofluorenes are prepared by the oxidation of fluorenamines using peroxymaleic acid. The reduction process is carried out under controlled conditions to ensure the selective formation of the desired hydroxamic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Fluoren-4-yl)acetohydroxamic acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrofluorenes, fluorenamines, and substituted hydroxamic acids. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-(Fluoren-4-yl)acetohydroxamic acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Fluoren-4-yl)acetohydroxamic acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to their active sites. This inhibition leads to a decrease in the hydrolysis of urea and the production of ammonia, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Fluoren-2-yl)acetohydroxamic acid
  • N-(Fluoren-3-yl)acetohydroxamic acid
  • N-(Fluoren-1-yl)acetohydroxamic acid

Uniqueness

N-(Fluoren-4-yl)acetohydroxamic acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[acetyl(9H-fluoren-4-yl)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)16-9-5-7-14-10-13-6-3-4-8-15(13)17(14)16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEVOEINURJXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970437
Record name N-(Acetyloxy)-N-(9H-fluoren-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55080-20-1
Record name Acetic acid, (N-acetyl-N-(4-fluorenyl)amino) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055080201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Acetyloxy)-N-(9H-fluoren-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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